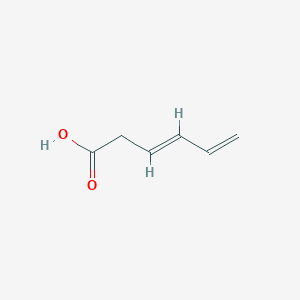
3,5-Hexadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a naturally occurring organic compound that is commonly used as a food preservative due to its antimicrobial properties . The compound is characterized by its unsaturated structure, which includes two conjugated double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Hexadienoic acid can be synthesized through the condensation of crotonaldehyde and malonic acid. The reaction involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrially, this compound is produced via the reaction of crotonaldehyde with ketene. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Hexadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of hexanoic acid.
Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing this compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Products such as aldehydes, ketones, and carboxylic acids.
Reduction: Hexanoic acid.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5-Hexadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative to prevent the growth of mold, yeast, and fungi.
Mecanismo De Acción
The antimicrobial activity of 3,5-Hexadienoic acid is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
2,4-Hexadienoic acid:
Hexanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the double bonds present in 3,5-Hexadienoic acid.
Uniqueness: this compound is unique due to its conjugated double bonds, which contribute to its antimicrobial properties. This structural feature distinguishes it from other similar compounds and enhances its effectiveness as a preservative .
Propiedades
Número CAS |
29949-29-9 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(3E)-hexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)/b4-3+ |
Clave InChI |
KRMCNXUYEWISGE-ONEGZZNKSA-N |
SMILES isomérico |
C=C/C=C/CC(=O)O |
SMILES canónico |
C=CC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


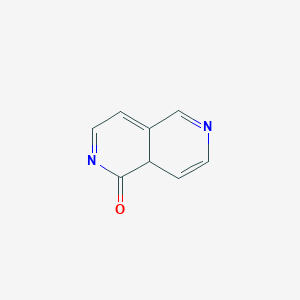


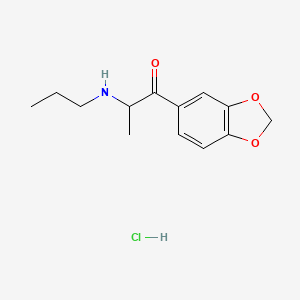

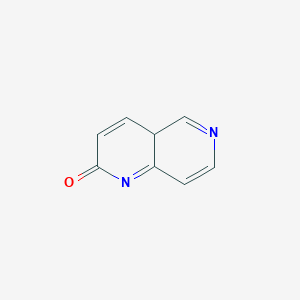
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer](/img/structure/B12357768.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12357772.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)

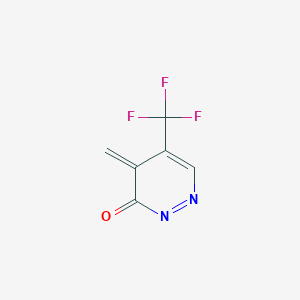
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
